molecular formula C12H10F2O4 B6352949 Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate CAS No. 1019380-60-9

Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate

Cat. No.: B6352949
CAS No.: 1019380-60-9
M. Wt: 256.20 g/mol
InChI Key: SCBUKWVUGGGUKA-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate is an organic compound that features a difluorophenyl group attached to a dioxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with 3,4-difluoroaniline. The reaction proceeds through a series of steps including diazotization, followed by treatment with ethyl acetoacetate to afford the desired product . The reaction conditions often involve the use of hydrazine hydrate as a reagent and may require specific temperature and pH control to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its difluorophenyl group provides unique electronic properties, making it valuable in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBUKWVUGGGUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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